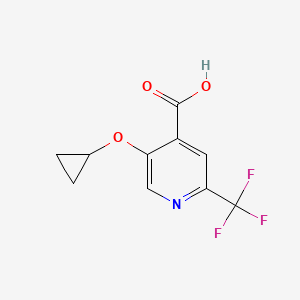![molecular formula C10H9NOS B14805489 5-[4-(Methylthio)phenyl]oxazole CAS No. 1011-52-5](/img/structure/B14805489.png)
5-[4-(Methylthio)phenyl]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Methylthio)phenyl]oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-(methylthio)phenyl group. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(methylthio)phenyl]oxazole can be achieved through various methods. One common approach involves the cyclization of allylic amides in the presence of Brønsted acid and tetrabutylammonium chloride (TBAC) . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Industrial Production Methods
Industrial production methods for oxazoles often involve the use of high-yielding, scalable reactions. For example, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids allows for the preparation of 4,5-disubstituted oxazoles in high yields .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylthio)phenyl]oxazole undergoes various chemical reactions, including:
Oxidation: The oxidation of oxazoles is relatively straightforward, often resulting in open-chain products.
Reduction: Reduction and cleavage of the oxazole ring can occur with certain reducing agents.
Cycloaddition: The presence of electron-donating substituents facilitates cycloaddition reactions with dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, palladium catalysts, and oxidizing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield various substituted oxazoles .
Scientific Research Applications
5-[4-(Methylthio)phenyl]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(Methylthio)phenyl]oxazole involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives can inhibit enzymes like tyrosine kinases, which play a role in cell signaling and cancer progression . The compound’s effects are mediated through binding to these targets and disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- **Mub
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Properties
CAS No. |
1011-52-5 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NOS/c1-13-9-4-2-8(3-5-9)10-6-11-7-12-10/h2-7H,1H3 |
InChI Key |
MPSFQDFVYQQQLG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14805443.png)
![(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(((3aS,4R,7R,8R,8aS)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-c]oxepin-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B14805449.png)
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14805454.png)
![5-{[4-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14805464.png)



